molecular formula C59H84N16O15 B1674809 H-Pyr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 CAS No. 106884-19-9

H-Pyr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2

Cat. No. B1674809
M. Wt: 1257.4 g/mol
InChI Key: RFZUUYLDHNDZQI-XOHVDFTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucomyosuppressin is isolated from head extracts of the cockroach Leucophaea maderae;  inhibits evoked transmitter release at the mealworm neuromuscular junction.

Scientific Research Applications

  • Nanomedicine

    • Summary of Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
    • Methods of Application : These molecules are produced through various methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . They self-assemble into nanostructures and hydrogels .
    • Results or Outcomes : The self-assembled nanostructures of these molecules have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .
  • Biomedical Applications

    • Summary of Application : Self-assembly peptide-based hydrogels are well known and popular in biomedical applications due to the fact that they are readily controllable and have biocompatibility properties .
    • Methods of Application : A dipeptide is the shortest self-assembling motif of peptides. Due to its small size and simple synthesis method, dipeptide can provide a simple and easy-to-use method to study the mechanism of peptides’ self-assembly .
    • Results or Outcomes : With a deeper understanding of the relationship between the structures and properties of dipeptides, we believe that dipeptide hydrogels have great potential application in preparing minimal biocompatible materials .
  • Drug Design

    • Summary of Application : The peptide “H-Pyr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2” is also known as a caspase-3 inhibitor, which suggests it may have applications in medical research related to apoptosis or cell death.
    • Methods of Application : This peptide could be used in the design of drugs that inhibit caspase-3, a key enzyme involved in the execution-phase of cell apoptosis.
    • Results or Outcomes : While specific results or outcomes from the use of this peptide are not available, it’s potential to inhibit caspase-3 suggests it could be useful in the treatment of diseases where apoptosis plays a key role.
  • Protease Research

    • Summary of Application : Artificial intelligence has been used to predict the binding styles of tetrapeptides in the active site of papain and cathepsin K .
    • Methods of Application : These predicted peptides were then examined by molecular dynamics (MD) simulations and docking simulations .
    • Results or Outcomes : Five tetrapeptides were found to bind sites near the active center of both papain and cathepsin K . These peptides have the potential to also bind sites of other cysteine proteases, and their structural characteristics should aid the design of a common inhibitor of cysteine proteases .
  • Cancer Research

    • Summary of Application : Peptides, such as the caspase-3 inhibitor “H-Pyr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2”, have been used in cancer research. Caspase-3 is a key enzyme involved in apoptosis, a process that is often dysregulated in cancer cells.
    • Methods of Application : This peptide could be used in in vitro and in vivo experiments to study the role of caspase-3 in cancer cell survival and to test potential therapeutic strategies.
    • Results or Outcomes : While specific results or outcomes from the use of this peptide are not available, its potential to inhibit caspase-3 suggests it could be useful in the development of new cancer treatments.
  • Neurodegenerative Diseases

    • Summary of Application : Peptides like the caspase-3 inhibitor could potentially be used in research on neurodegenerative diseases. Caspase-3 is involved in neuronal cell death, a key feature of diseases like Alzheimer’s and Parkinson’s.
    • Methods of Application : The peptide could be used in experiments to study the role of caspase-3 in neuronal cell death and to test potential therapeutic strategies.
    • Results or Outcomes : While specific results or outcomes from the use of this peptide are not available, its potential to inhibit caspase-3 suggests it could be useful in the development of new treatments for neurodegenerative diseases.

properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZUUYLDHNDZQI-DRGUFCNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pyr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2

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